REACTION_SMILES
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[CH3:23][OH:24].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5].[c:6]1([CH2:12][c:13]2[c:14]([OH:22])[c:15]([C:16](=[O:17])[OH:18])[cH:19][cH:20][cH:21]2)[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[c:6]1([CH2:12][c:13]2[c:14]([OH:22])[c:15]([C:16](=[O:17])[O:18][CH3:23])[cH:19][cH:20][cH:21]2)[cH:7][cH:8][cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(Cc2ccccc2)c1O
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(Cc2ccccc2)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |